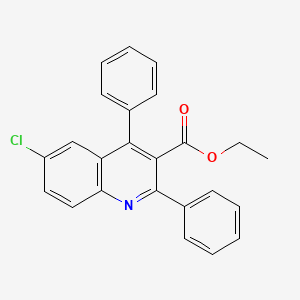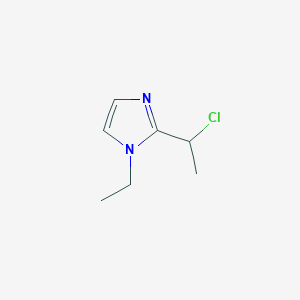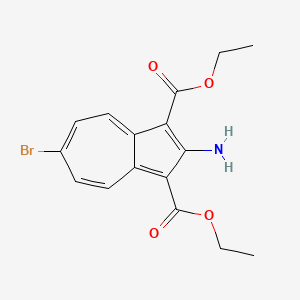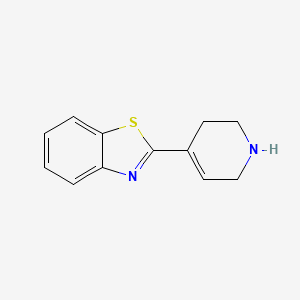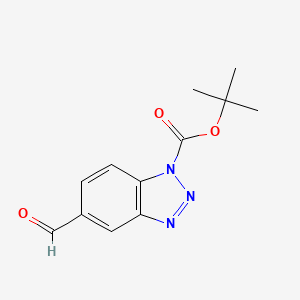
1-(1,1-dimethylethoxycarbonyl)-1H-benzotriazole-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate is a heterocyclic compound that features a triazole ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate typically involves the formation of the triazole ring followed by functionalization. One common method includes the reduction of an ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride . This method is advantageous due to its mild reaction conditions and high regioselectivity.
Industrial Production Methods
While specific industrial production methods for tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate are not well-documented, the general approach would involve scalable synthesis routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion to tert-Butyl 5-carboxy-1H-benzo[d][1,2,3]triazole-1-carboxylate.
Reduction: Formation of tert-Butyl 5-hydroxymethyl-1H-benzo[d][1,2,3]triazole-1-carboxylate.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 5-carboxy-1H-benzo[d][1,2,3]triazole-1-carboxylate
- tert-Butyl 5-hydroxymethyl-1H-benzo[d][1,2,3]triazole-1-carboxylate
- 1-Benzyl-5-formyl-1H-benzo[d][1,2,3]triazole-4-carboxylate
Uniqueness
tert-Butyl 5-formyl-1H-benzo[d][1,2,3]triazole-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both a formyl and a tert-butyl ester group allows for selective modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
tert-butyl 5-formylbenzotriazole-1-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-12(2,3)18-11(17)15-10-5-4-8(7-16)6-9(10)13-14-15/h4-7H,1-3H3 |
Clé InChI |
YYXYUGUATOIORB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)
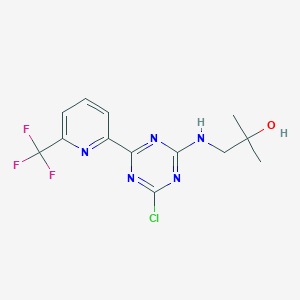
![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)
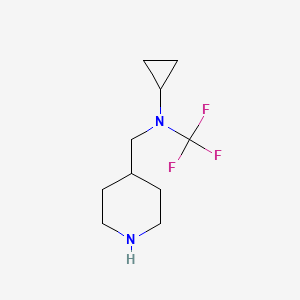
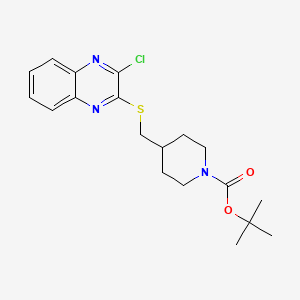
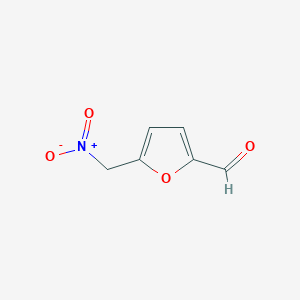

![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
